![molecular formula C13H13N3O B1479390 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol CAS No. 2098050-04-3](/img/structure/B1479390.png)
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol
Overview
Description
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, otherwise known as 6-Indenylpyridazin-3-ol or 6-IP, is a compound found in nature, and has been extensively studied for its potential applications in scientific research. 6-IP is a heterocyclic compound that is composed of an indenyl group, a pyridazin-3-ol group, and an amino group. It is a colorless solid that is insoluble in water, and has a molecular weight of 256.33 g/mol. 6-IP has been found to be a highly stable compound, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Hypotensive and Antiplatelet Activities
Pyridazinone derivatives have been studied for their potential in treating cardiovascular diseases due to their hypotensive and antiplatelet properties. For example, the synthesis and evaluation of 6-aryl-4,5-dihydro-3(2H)-pyridazinones derived from 5H-indeno[1,2-c]pyridazine have shown significant antihypertensive and antithrombotic properties. These compounds, specifically the 7-amino and 7-acetylamino derivatives, demonstrated potent and lasting effects in reducing blood pressure in spontaneously hypertensive rats and protecting mice from thrombosis induction. Additionally, some derivatives exhibited anti-inflammatory activity and were highly effective in inhibiting indomethacin-induced ulcers in rats (Cignarella et al., 1986).
Cardiotonic Effects
Further research into pyridazinone derivatives has explored their cardiotonic effects. A study focused on the design, synthesis, and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. The research demonstrated clear cardiotonic effects for specific compounds when compared to levosimendan, a known cardiotonic agent. This study underscores the potential of pyridazinone derivatives in heart failure treatment, showcasing the importance of structural modifications to enhance therapeutic effects (Wang et al., 2008).
Antimicrobial Activity
Another avenue of research has been the exploration of pyridazinone derivatives for antimicrobial activity. The synthesis and screening of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives revealed their potential as antimicrobial agents. This study highlights the capacity of these compounds to combat microbial infections, adding to the versatility of pyridazinone derivatives in medical applications (Javed et al., 2013).
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include this compound, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives are known to interact with their targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-6-5-12(15-16-13)14-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJWXVBTDLORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NNC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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